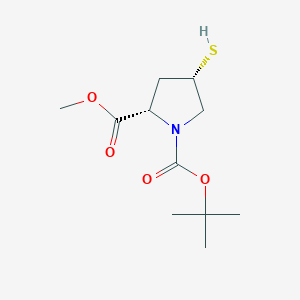

(4S)-1-Boc-4-mercapto-L-proline methyl ester

Description

Chemical identity and International Union of Pure and Applied Chemistry nomenclature

This compound is chemically identified by its Chemical Abstracts Service registry number 1675245-21-2, with a molecular formula of C₁₁H₁₉NO₄S and a molecular weight of 261.34 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-O-tert-butyl 2-O-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate. This nomenclature precisely describes the compound's structural features, including the tert-butoxycarbonyl protecting group at the nitrogen position, the methyl ester at the carboxyl position, and the sulfanyl (mercapto) group at the 4-position of the pyrrolidine ring.

The compound exists as a white to off-white crystalline solid with a purity specification of 95% for research applications. The structural complexity of this molecule arises from its multiple functional groups: the tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom during synthetic procedures, the methyl ester provides solubility characteristics and reactivity options, and the mercapto group introduces sulfur chemistry capabilities that are particularly valuable in biochemical applications.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1675245-21-2 |

| Molecular Formula | C₁₁H₁₉NO₄S |

| Molecular Weight | 261.34 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-O-tert-butyl 2-O-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate |

| Physical State | White to off-white crystalline solid |

| Typical Purity | 95% |

Historical context in proline derivative research

The development of this compound represents a culmination of extensive research into proline derivative chemistry that began in the early 20th century. The foundation for modern proline derivative synthesis was established by Richard Willstätter in 1900, who first demonstrated the chemical synthesis of proline from sodium salt of diethyl malonate and 1,3-dibromopropane. This pioneering work opened the door for systematic modification of the proline scaffold, leading to the development of numerous functionally diverse derivatives.

The specific interest in 4-substituted proline derivatives gained momentum in the latter half of the 20th century, particularly with the recognition of 4-hydroxyproline's role in collagen stability. Research into 4-hydroxy-L-proline as a versatile platform for creating functional materials demonstrated that modifications at the 4-position could dramatically alter the chemical and biological properties of proline derivatives. This work established the precedent for developing other 4-substituted variants, including mercapto-containing derivatives.

A significant milestone in mercapto-proline research was achieved through systematic studies of cis- and trans-4-mercapto-L-proline derivatives, which demonstrated the synthetic accessibility and unique reactivity of sulfur-containing proline analogs. These investigations revealed that mercapto-proline derivatives could participate in disulfide bond formation, metal coordination, and redox chemistry, significantly expanding their potential applications beyond traditional amino acid roles.

The concept of "proline editing" emerged as a revolutionary approach in the early 21st century, providing a practical methodology for synthesizing peptides with stereospecifically modified proline residues. This technique demonstrated that 122 different 4-substituted prolyl amino acids could be synthesized from a common 4R-hydroxyproline precursor, including mercapto variants that served as precursors to disulfide-containing peptides. The proline editing approach validated the importance of 4-mercapto-proline derivatives as intermediate compounds in advanced peptide synthesis strategies.

Contemporary research has further expanded the applications of mercapto-proline derivatives, particularly in the development of stapled peptides. Studies on stapled β-hairpins featuring 4-mercaptoproline have shown that these compounds can create unique kinked structures with enhanced stability and cellular penetration properties. This research demonstrates the continued evolution of mercapto-proline chemistry from simple building blocks to sophisticated molecular tools for drug discovery and protein engineering.

Role of stereochemistry in biochemical applications

The stereochemical configuration of this compound plays a critical role in determining its biochemical properties and applications. The (2S,4S) configuration specifies the absolute stereochemistry at both the α-carbon and the 4-position, creating a rigid molecular framework that constrains the spatial arrangement of functional groups. This stereochemical precision is essential for applications where molecular recognition and binding specificity are paramount.

The significance of stereochemistry in proline derivatives extends beyond simple structural considerations to encompass fundamental aspects of protein folding and stability. The rigid pyrrolidine ring of proline derivatives restricts backbone flexibility, creating characteristic turns and bends in peptide structures. When combined with the (4S) configuration of the mercapto group, this rigidity creates a precisely defined three-dimensional arrangement that can be exploited for specific molecular interactions.

Research on stapled β-hairpins has demonstrated that the stereochemical configuration of 4-mercaptoproline is crucial for achieving the desired kinked structure. The (4S) configuration positions the mercapto group in an optimal orientation for forming intramolecular cross-links that stabilize β-hairpin conformations. These stapled structures exhibit remarkable resistance to proteolytic degradation and enhanced cellular uptake, properties that are directly attributable to the stereochemical precision of the mercapto-proline component.

The role of stereochemistry becomes particularly important in asymmetric synthesis applications, where proline derivatives function as chiral catalysts or auxiliary compounds. Studies have shown that the absolute configuration at the 4-position can significantly influence the stereochemical outcome of catalytic reactions, with (4S)-configured compounds often providing complementary selectivity to their (4R) counterparts. This stereochemical complementarity allows synthetic chemists to access both enantiomers of target molecules by selecting the appropriate proline derivative configuration.

| Stereochemical Feature | Biochemical Impact |

|---|---|

| (2S) Configuration | Maintains L-amino acid configuration for biological recognition |

| (4S) Configuration | Optimizes mercapto group positioning for disulfide formation |

| Rigid Pyrrolidine Ring | Constrains backbone flexibility for structured peptides |

| Combined (2S,4S) Configuration | Enables precise three-dimensional molecular recognition |

The stereochemical precision of this compound also influences its behavior in peptide synthesis reactions. The proline editing methodology relies on the stereochemical stability of the 4-position to ensure that substitution reactions proceed without epimerization. This stereochemical retention is crucial for maintaining the desired three-dimensional structure of the final peptide products, as any loss of stereochemical integrity could compromise biological activity or binding specificity.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-6-7(17)5-8(12)9(13)15-4/h7-8,17H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOZATQWCASPQA-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Raw Material Selection and Initial Protection

Starting Material:

L-Hydroxyproline, a naturally occurring amino acid derivative, serves as the primary raw material due to its availability and structural suitability for subsequent modifications.

Protection of the Amino Group:

The amino group of L-hydroxyproline is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired reactions during subsequent steps.

- Procedure:

- Dissolve L-hydroxyproline in water, adjust pH to 8–9 at 20–25°C.

- Add Boc anhydride dropwise under stirring, maintaining temperature below 30°C.

- Continue stirring for 16–19 hours, then extract with methyl tert-butyl ether (MTBE) after pH adjustment to 2–3 with hydrochloric acid.

- Wash organic phase with saturated salt solution, dry over anhydrous sodium sulfate, and concentrate to obtain N-Boc-L-hydroxyproline with yields typically around 96–99%.

Wittig Reaction to Form (2S)-N-Boc-4-methoxymethylpyrrolidine-2-carboxylic Acid

Objective:

Introduce the methoxymethyl group at the 4-position via a Wittig olefination.

- Dissolve (2S)-N-Boc-4-oxo-pyrrolidine-2-carboxylic acid in tetrahydrofuran (THF).

- Add methoxymethyl triphenylphosphonium chloride and potassium tert-butoxide in batches at -3°C.

- Allow the mixture to warm to 15°C over 10–14 hours, maintaining inert atmosphere with nitrogen.

- After completion, quench with saturated sodium bicarbonate solution, extract with ethyl acetate, and dry over sodium sulfate.

Research Insights:

This step is optimized to prevent side reactions and improve stereoselectivity, critical for obtaining the (4S) stereoisomer.

Hydrogenation to Yield (4S)-N-Boc-4-methoxymethyl-L-proline

Objective:

Hydrogenate the intermediate to reduce the carboxylic acid and form the methyl ester, completing the core structure.

- Dissolve the intermediate in water, add tert-butylamine, and perform hydrogenation under nitrogen atmosphere at 20–25°C for 10–15 hours.

- Adjust pH to 3–4 with citric acid, then extract with ethyl acetate.

- Recrystallize from ethyl acetate and hexane to obtain pure (4S)-N-Boc-4-methoxymethyl-L-proline methyl ester.

Notes:

This step ensures high stereochemical purity and minimizes racemization.

Final Deprotection and Purification

- If necessary, remove Boc protecting groups under mild acidic conditions.

- Purify the final product via recrystallization or chromatography to achieve high purity suitable for pharmaceutical applications.

Data Summary and Comparative Table

| Step | Raw Material / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Boc protection | L-Hydroxyproline, Boc anhydride | pH 8–9, 20–25°C, 16–19h | 96–99 | Mild, safe, high yield |

| 2. Oxidation | N-Boc-L-hydroxyproline, TCCA, TEMPO | -3°C, 16–19h | 58–67 | Safe oxidant, efficient |

| 3. Wittig reaction | (2S)-N-Boc-4-oxo-pyrrolidine-2-carboxylic acid, phosphonium salt, KOtBu | -3°C to 15°C, 10–14h | - | Controlled conditions for stereoselectivity |

| 4. Hydrogenation | Intermediate, tert-butylamine | 20–25°C, 10–15h | - | Stereochemically pure product |

| 5. Purification | Recrystallization | - | - | Ensures pharmaceutical grade |

Research Findings and Notes

The process emphasizes mild reaction conditions and avoidance of toxic reagents such as cyanides or heavy metals, aligning with green chemistry principles.

The oxidation step employs TCCA and TEMPO , which are safer alternatives to traditional oxidants, providing high selectivity and yield.

The Wittig reaction is optimized with batch addition and temperature control to favor the (4S) stereochemistry, crucial for biological activity.

Hydrogenation under mild conditions with tert-butylamine ensures stereochemical integrity and high purity.

The overall synthesis is scalable , with yields typically exceeding 60%, and demonstrates cost-effectiveness by reducing reaction steps and avoiding expensive or hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Boc-4-mercapto-L-proline methyl ester undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives of this compound.

Scientific Research Applications

Inhibition of Endothelin-Converting Enzyme (ECE)

One of the prominent applications of (4S)-1-Boc-4-mercapto-L-proline methyl ester is its role as an inhibitor of endothelin-converting enzyme (ECE). ECE plays a critical role in the regulation of blood pressure and vascular tone by converting big endothelins into their active forms. Inhibitors of ECE are being explored for their potential to treat various cardiovascular diseases, including hypertension, myocardial ischemia, and heart failure . The compound's mercapto group enhances its interaction with metalloproteases, making it a candidate for further development in this area.

Antimicrobial Activity

Research indicates that derivatives of proline, including this compound, exhibit antimicrobial properties. The compound has been studied as a potential precursor for synthesizing carbapenem derivatives, which are known for their broad-spectrum antibacterial activity. This application is particularly relevant in the context of rising antibiotic resistance .

Building Block in Peptide Synthesis

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its Boc (tert-butyloxycarbonyl) protection allows for selective reactions during peptide assembly, facilitating the incorporation of the mercapto group into peptides. This modification can be crucial for developing peptides with enhanced biological activities or specific functionalities .

Cytostatic and Cerebroprotective Properties

The compound has shown promise as a cytostatic agent, which could be beneficial in cancer therapy. Its ability to inhibit metalloprotease activity suggests potential applications in controlling tumor growth and metastasis . Additionally, studies have indicated that compounds with similar structures may provide cerebroprotective effects, which could be useful in treating conditions like stroke or traumatic brain injury .

Case Study: Synthesis and Evaluation of Proline Derivatives

A study published in a peer-reviewed journal detailed the synthesis of various Boc-protected proline derivatives, including this compound. The researchers evaluated their efficacy as ECE inhibitors and found that modifications at the 4-position significantly influenced inhibitory activity. This study underscores the importance of structural variations in enhancing biological activity .

Research on Antimicrobial Properties

Another research effort focused on the antimicrobial properties of proline derivatives revealed that this compound displayed significant activity against several bacterial strains. The findings suggest that such compounds could be developed into new antimicrobial agents, particularly against resistant strains .

Mechanism of Action

The mechanism of action of (4S)-1-Boc-4-mercapto-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides protection during synthesis, while the mercapto group can form covalent bonds with target molecules, modulating their activity. The ester group facilitates the compound’s incorporation into larger molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

(4S)-1-Boc-4-bromo-L-proline methyl ester

- CAS : 334999-29-0

- Molecular Weight : 308.17 g/mol

- Formula: C₁₁H₁₈BrNO₄

- Key Differences: The thiol (-SH) is replaced with a bromine atom. Bromine acts as a leaving group, facilitating nucleophilic substitution reactions (e.g., Suzuki couplings).

(4S)-1-Boc-4-methylthiol-L-proline

- CAS : 188109-89-9

- Molecular Weight : 277.27 g/mol

- Formula: C₁₁H₁₉NO₇

- Key Differences : The thiol is methylated to a methylthio (-SMe) group. This modification reduces oxidation susceptibility and nucleophilicity, making it less reactive in disulfide formation but more stable for storage .

(4S)-1-Boc-4-azido-L-proline methyl ester

- CAS : 84520-68-3

- Molecular Weight : 270.29 g/mol

- Formula : C₁₁H₁₈N₄O₄

- Key Differences : The thiol is replaced with an azide (-N₃) group, enabling click chemistry applications (e.g., Huisgen cycloaddition with alkynes). This contrasts with the thiol’s role in redox or conjugation chemistry .

N-Boc-cis-4-hydroxy-L-proline methyl ester

Functional Group Comparisons

Biological Activity

(4S)-1-Boc-4-mercapto-L-proline methyl ester is a specialized compound that has gained attention in various fields of biological and medicinal chemistry. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₉N₁O₄S

- CAS Number : 212650-49-2

- Molecular Weight : 251.34 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is commonly used in peptide synthesis to protect amino groups during reactions.

1. Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis, particularly for proline-rich peptides. Its unique thiol group enhances the reactivity and stability of peptide bonds, making it invaluable for constructing complex peptide architectures .

2. Antioxidant Properties

Research indicates that compounds containing mercapto groups exhibit significant antioxidant activity. The thiol group in this compound can scavenge free radicals, potentially mitigating oxidative stress in biological systems .

3. Enzyme Inhibition

Studies have shown that derivatives of proline can act as inhibitors of metalloproteases, which are implicated in various diseases such as cancer and cardiovascular disorders. The mercapto group may enhance the binding affinity of this compound to target enzymes, providing a basis for therapeutic applications .

Case Study: Enzyme Inhibition

A study focused on the inhibition of endothelin-converting enzyme (ECE) demonstrated that proline derivatives, including this compound, effectively reduced enzyme activity. This inhibition is significant for conditions characterized by excessive vasoconstriction, such as hypertension and heart failure .

| Study | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated effective inhibition of metalloproteases, suggesting potential therapeutic uses in cardiovascular diseases. |

| Antioxidant Activity | Exhibited significant free radical scavenging ability, indicating potential protective effects against oxidative stress. |

Applications in Drug Development

The unique properties of this compound make it a candidate for drug development:

- Targeted Drug Delivery : The compound's ability to form stable conjugates with biomolecules can facilitate targeted delivery systems in therapeutic applications.

- Prodrug Design : Its structure allows for modification into prodrugs that can enhance bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4S)-1-Boc-4-mercapto-L-proline methyl ester while preserving stereochemical integrity?

- Methodological Answer : The synthesis typically involves:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine of L-proline derivatives under anhydrous conditions to prevent racemization .

- Thiol Group Incorporation : Using mercaptan precursors (e.g., thiolation reagents like Lawesson’s reagent) in inert atmospheres to avoid oxidation .

- Esterification : Methyl ester formation via acid-catalyzed reactions with methanol, monitored by TLC or HPLC to ensure completion .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the enantiomerically pure product.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify backbone structure and Boc/ester functional groups. Compare chemical shifts with analogous Boc-protected proline derivatives (e.g., δ 1.4 ppm for Boc tert-butyl protons) .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H] peak at calculated m/z).

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® columns) to validate enantiomeric excess (>98%) .

Advanced Research Questions

Q. What strategies mitigate sulfur oxidation and thiol-disulfide equilibria in this compound during long-term storage?

- Methodological Answer :

- Inert Atmosphere Storage : Store under argon or nitrogen at -20°C to minimize air exposure .

- Antioxidant Additives : Include 0.1% w/v tris(2-carboxyethyl)phosphine (TCEP) in stock solutions to reduce disulfide formation .

- Lyophilization : Freeze-dry the compound in aliquots to avoid repeated freeze-thaw cycles, which accelerate degradation .

Q. How can researchers resolve discrepancies in reported H NMR data for Boc-protected proline derivatives across solvents?

- Methodological Answer :

- Solvent Standardization : Replicate experiments in deuterated solvents (e.g., CDCl vs. DMSO-d) to assess solvent-induced chemical shift variations .

- Cross-Validation : Correlate NMR data with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT calculations) to confirm conformer populations .

- Dynamic NMR Studies : Perform variable-temperature NMR to detect rotameric interconversions affecting peak splitting .

Q. What experimental designs assess the environmental stability and biodegradation pathways of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct pH-dependent stability studies (pH 2–12) at 25°C–40°C, monitoring degradation via LC-MS .

- Microcosm Assays : Incubate the compound with soil or wastewater microbiota to identify microbial degradation products (e.g., mercapto-proline metabolites) .

- QSAR Modeling : Predict environmental half-lives using quantitative structure-activity relationship models based on logP and Hammett constants .

Application-Oriented Questions

Q. How does the steric bulk of the Boc group influence peptide coupling efficiency when using this compound as a building block?

- Methodological Answer :

- Coupling Reaction Optimization : Test carbodiimide (EDC/HOBt) vs. uronium (HATU) activators to overcome Boc-induced steric hindrance .

- Kinetic Monitoring : Use FT-IR or inline UV spectroscopy to track amide bond formation rates compared to unprotected proline analogs .

Q. What analytical approaches detect trace impurities (e.g., diastereomers or oxidized byproducts) in this compound batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.